Alpha-angelica lactone (5-methyl-2(3H)-furanone) is a β,γ-unsaturated biomass-derived platform chemical synthesized primarily via the dehydration of levulinic acid. Characterized by its non-conjugated double bond and reactive lactone ring, this compound serves as a specific intermediate in the production of biodegradable polymers, chiral alcohols, and advanced biofuels. For industrial and laboratory procurement, its value lies in its defined reactivity profile in ring-opening polymerizations and its role as an irreversible acylating agent in biocatalysis, offering distinct processing and purification advantages over its conjugated isomer, beta-angelica lactone, and its direct precursor, levulinic acid[1].
Substituting alpha-angelica lactone with its conjugated isomer, beta-angelica lactone, or its precursor, levulinic acid, fundamentally alters downstream processability and reaction outcomes. The non-conjugated double bond in alpha-angelica lactone allows it to undergo direct ring-opening polymerization (ROP) to form high-molecular-weight aliphatic polyesters, whereas beta-angelica lactone requires prior derivatization to avoid forming complex oligomeric mixtures [1]. Furthermore, in enzymatic kinetic resolutions, alpha-angelica lactone acts as a neutral-washable acyl donor that prevents biocatalyst deactivation—a feature not replicated by standard anhydrides [2]. Using levulinic acid as a substitute in hydrogenation workflows requires substantially harsher temperatures (>130 °C) and highly acidic conditions, accelerating catalyst degradation compared to the mild conditions (25–50 °C) sufficient for alpha-angelica lactone[3].
In lipase-catalyzed kinetic resolution of sec-alcohols, alpha-angelica lactone functions as an irreversible acyl donor. Unlike traditional agents like succinic anhydride or vinyl acetate, which produce acidic byproducts that can inhibit enzyme activity and require extensive chromatographic cleanup, alpha-angelica lactone enables a chromatography-free reactive liquid-liquid extraction workup. It achieves enantioselectivities of E >> 500 and >99% ee with near-quantitative isolation yields[1].
| Evidence Dimension | Enantioselectivity and isolation efficiency in EKR |
| Target Compound Data | E >> 500, >99% ee, chromatography-free isolation |
| Comparator Or Baseline | Traditional acyl donors (e.g., vinyl acetate) requiring chromatographic purification |
| Quantified Difference | Elimination of chromatography steps while maintaining >99% ee |
| Conditions | Lipase-catalyzed resolution of racemic sec-alcohols |
Enables scalable and cost-effective biocatalytic synthesis of chiral alcohols by eliminating solvent-heavy chromatographic purification.
Alpha-angelica lactone undergoes direct ring-opening polymerization (ROP) using basic catalysts (e.g., potassium tert-butoxide) to yield poly(alpha-angelica lactone) with molecular weights up to 20 kDa. Because its double bond is non-conjugated (beta,gamma-unsaturated), the lactone ring can be opened while preserving the methylene functionality. In contrast, the conjugated isomer beta-angelica lactone typically requires derivatization (e.g., via Diels-Alder) for ring-opening metathesis polymerization (ROMP) or yields complex oligomeric mixtures under direct polymerization attempts. The resulting alpha-angelica lactone polymer is fully biodegradable in soil within 180 days [1].
| Evidence Dimension | Polymerization mechanism and product molecular weight |
| Target Compound Data | Direct ROP yields Mw up to 20,000 Da with 180-day biodegradability |
| Comparator Or Baseline | Beta-angelica lactone (requires derivatization for ROMP or yields oligomers) |
| Quantified Difference | Direct ROP capability vs requirement for pre-polymerization derivatization |
| Conditions | Base-catalyzed ring-opening polymerization |
Allows polymer chemists to directly synthesize functionalized, biodegradable aliphatic polyesters without intermediate monomer derivatization steps.
As an intermediate in biomass upgrading, alpha-angelica lactone can be catalytically hydrogenated to the platform chemical gamma-valerolactone (GVL) under mild conditions. Using supported metal catalysts (e.g., Ru/C), alpha-angelica lactone achieves 100% conversion and >97% selectivity to GVL at temperatures as low as 25-50 °C. In contrast, the direct hydrogenation of levulinic acid to GVL typically requires temperatures between 130-265 °C and highly acidic environments that can lead to catalyst deactivation and leaching [1].
| Evidence Dimension | Hydrogenation temperature and conversion efficiency |
| Target Compound Data | 100% conversion to GVL at 25-50 °C (2.4-4.0 MPa H2) |
| Comparator Or Baseline | Levulinic acid direct hydrogenation (>130 °C) |
| Quantified Difference | >80 °C reduction in required reaction temperature for quantitative conversion |
| Conditions | Liquid-phase catalytic hydrogenation over Ru/C or Pd catalysts |
Procuring alpha-angelica lactone as a starting material for GVL derivatives lowers energy requirements and extends catalyst lifespan in industrial hydrogenation workflows.
In combustion and biofuel formulation studies, alpha-angelica lactone demonstrates a distinct oxidation profile with an adiabatic ionization energy of 8.97 +/- 0.05 eV. Unlike many other aliphatic lactones, alpha-angelica lactone does not produce dissociative fragments at lower ionization energies because it lacks hydrogens on adjacent carbon atoms necessary to create a stable resonance structure. This structural feature makes it a stable platform molecule for predicting the autoignition behavior of lignocellulosic biofuels [1].
| Evidence Dimension | Adiabatic ionization energy and fragmentation behavior |
| Target Compound Data | IE of 8.97 +/- 0.05 eV with no low-energy dissociative fragments |
| Comparator Or Baseline | Standard aliphatic lactones |
| Quantified Difference | Complete absence of low-energy fragmentation pathways |
| Conditions | Synchrotron photoionization multiplexed mass spectrometry at 298-700 K |
Provides critical predictability for researchers formulating and modeling the combustion kinetics of bio-derived fuel additives.
Leveraging its behavior as a nonconventional, irreversible acylating agent, alpha-angelica lactone is a targeted choice for the lipase-catalyzed kinetic resolution of sec-alcohols. It enables a highly enantioselective (E >> 500) process with a simplified liquid-liquid extraction workup, completely bypassing the solvent-intensive chromatographic purification required when using traditional acyl donors [1].
Due to its non-conjugated double bond, alpha-angelica lactone is procured as a direct monomer for base-catalyzed ring-opening polymerization (ROP). It is specifically selected over beta-angelica lactone to produce high-molecular-weight (up to 20 kDa), fully biodegradable polyesters with preserved methylene functionalities, suitable for environmentally friendly packaging and agricultural films [2].
In biomass valorization workflows, alpha-angelica lactone serves as a highly reactive intermediate for the production of gamma-valerolactone (GVL). Procurement of this specific lactone allows industrial chemists to run hydrogenations at mild temperatures (25-50 °C), thereby preserving supported metal catalysts (e.g., Ru/C) that would otherwise degrade under the harsh conditions required for direct levulinic acid hydrogenation [3].
For researchers developing next-generation fuel additives, alpha-angelica lactone provides a stable platform molecule for combustion analysis. Its lack of low-energy dissociative fragments-stemming from the absence of hydrogens on adjacent carbon atoms-makes it an essential standard for modeling the autoignition behavior and oxidation kinetics of lactonic biofuels [4].
Irritant